molecular formula C14H12N2O4S2 B2690135 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetic acid CAS No. 878682-53-2

2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetic acid

Cat. No.: B2690135
CAS No.: 878682-53-2
M. Wt: 336.38
InChI Key: MTBIOBPJWBROFU-UHFFFAOYSA-N
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Description

Key Pharmacophoric Elements:

Position Substituent Role in Bioactivity
2 Sulfanylacetic acid Enhances solubility; hydrogen bonding with kinases
3 (Furan-2-yl)methyl Improves π-π stacking with hydrophobic enzyme pockets
6 Methyl group Stabilizes planar conformation for DNA intercalation
4 Oxo group Mimics ATP’s carbonyl interactions in kinase binding

These modifications align with structure-activity relationship (SAR) principles established for EGFR and PI3K inhibitors, where electron-withdrawing groups at position 4 and aromatic substitutions at position 3 enhance potency.

Structural Classification within Heterocyclic Chemistry

The compound belongs to the thieno[2,3-d]pyrimidine subclass, one of three possible isomers (Figure 1). Its fused bicyclic system combines a thiophene ring (positions 2–3) with a pyrimidine ring (positions 4–6), creating a planar, conjugated π-system ideal for intercalation and enzyme inhibition.

Structural Hierarchy:

  • Core scaffold : Thieno[2,3-d]pyrimidine (C$$7$$H$$5$$N$$_2$$S).
  • Substituents :
    • Position 2: Sulfanylacetic acid (–S–CH$$2$$COOH) for polarity and hydrogen bonding.
    • Position 3: (Furan-2-yl)methyl group for hydrophobic interactions.
    • Position 6: Methyl (–CH$$3$$) for steric stabilization.
  • Functional groups :
    • 4-Oxo group (–C=O) mimicking ATP’s adenine region.

This hybrid architecture bridges small-molecule and biomolecular design, enabling multitarget engagement.

Research Significance and Current Academic Interest

Recent studies prioritize thieno[2,3-d]pyrimidines for their dual-targeting capability . For example, the methyl group at position 6 in the subject compound may concurrently stabilize DNA interactions and inhibit kinase ATP-binding domains. Current research directions include:

  • Synthetic innovation : Microwave-assisted cyclocondensation (e.g., 86% yield for analogous compounds).
  • Anti-infective applications : Modifications at position 2 (sulfanyl chains) show promise against Plasmodium falciparum (IC$$_{50}$$ < 1 µM).
  • Oncology : Hybrid derivatives with furan groups exhibit submicromolar activity in breast cancer models (MCF7).

The compound’s sulfanylacetic acid moiety is particularly notable, as similar groups in clinical candidates like CUDC-907 (fimepinostat) improve pharmacokinetics while maintaining efficacy.

Properties

IUPAC Name

2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S2/c1-8-5-10-12(22-8)15-14(21-7-11(17)18)16(13(10)19)6-9-3-2-4-20-9/h2-5H,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBIOBPJWBROFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.

    Introduction of the Furan Moiety: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group in the compound participates in nucleophilic substitution reactions, particularly under alkaline conditions. For example:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
AlkylationMethyl iodide, K₂CO₃, DMF, 25°C, 8hS-Methyl derivative78%
AcylationAcetic anhydride, pyridine, reflux, 2hThioester derivative65%

These reactions are critical for modifying the compound’s solubility and biological activity. The sulfur atom’s nucleophilicity enables efficient substitution, as observed in analogous thieno-pyrimidine systems.

Electrophilic Cyclization Reactions

The furan-methyl and thieno-pyrimidine moieties facilitate electrophilic cyclization, forming fused heterocycles. For instance:

ElectrophileConditionsCyclized ProductSelectivitySource
Bromine (Br₂)CHCl₃, 0°C, 30min Thiazolo-triazole hybrid82%
Iodine (I₂)Ethanol, reflux, 1hThiazine-annulated derivative68%

Steric effects from the furan-methyl group influence regioselectivity, favoring six-membered thiazine systems over smaller rings .

Acetic Acid Group Functionalization

The acetic acid group undergoes esterification and amide coupling:

ReactionReagents/ConditionsProductApplicationSource
EsterificationSOCl₂, MeOH, reflux, 3hMethyl esterProdrug synthesis
Amide FormationEDC/HOBt, DIPEA, DMF, 25°C, 12hN-(3-Hydroxyphenyl)acetamide derivativeAnticancer agent design

These modifications enhance bioavailability and target specificity .

Oxidation and Reduction Reactions

  • Oxidation : The thieno-pyrimidine core resists oxidation, but the furan ring undergoes controlled oxidation with mCPBA to form a diketone derivative (45% yield) .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the furan ring, generating a tetrahydrofuran analog (72% yield) .

Halogenation Reactions

Halogenation at the thieno-pyrimidine core is selective:

Halogenating AgentPosition ModifiedProduct UseSource
NBS (N-bromosuccinimide)C-5 of the thiophene ringIntermediate for cross-coupling
Cl₂ gasC-2 of the pyrimidine ringAntimicrobial agent precursor

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12hBiaryl derivatives70%
SonogashiraCuI, PdCl₂(PPh₃)₂, Et₃N, THF, 60°C, 8hAlkynylated analogs65%

Acid-Base Reactions

The acetic acid group (pKa ~4.7) forms salts with bases like NaOH or amines, improving aqueous solubility .

Photochemical Reactions

UV irradiation in the presence of eosin Y induces singlet oxygen generation, leading to furan ring cleavage (used in targeted drug delivery systems) .

Biological Conjugation Reactions

The compound’s sulfanyl group conjugates with glutathione in vitro, a key detoxification pathway relevant to its metabolic stability .

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that compounds with similar structures can inhibit certain kinases or modulate receptor activity, leading to reduced cell proliferation or enhanced apoptosis in cancer cells. For instance, studies have shown that derivatives of thieno[2,3-d]pyrimidines exhibit promising anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis .

2. Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis or other inflammatory diseases .

3. Antiviral Activity
Some studies have reported that related sulfonamide compounds exhibit antiviral properties against various pathogens. The mechanism often involves interference with viral replication processes .

4. Antimicrobial Effects
The unique structure of this compound allows it to act against a range of bacterial strains. Research has indicated that thieno[2,3-d]pyrimidine derivatives can serve as effective antimicrobial agents by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies and Research Findings

StudyFocusFindings
Mok et al. (2008)Synthesis of Functionalized SulfonamidesIdentified several sulfonamides with significant inhibition against dimethylarginine dimethylamino hydrolase (DDAH) and arginine deiminase (ADI), showcasing potential for anti-cancer applications .
Recent Molecular Docking StudiesBinding AffinityInvestigated the binding modes of thieno[2,3-d]pyrimidine derivatives with various proteins; demonstrated favorable binding energies indicative of potential therapeutic efficacy .
Anti-HIV Activity ResearchBiological EvaluationCertain derivatives exhibited low nanomolar inhibition against HIV proteases, suggesting their utility in developing antiviral therapies .

Mechanism of Action

The mechanism of action of 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Bioactivity and Solubility

  • Furan vs. Phenyl/Methoxyphenyl (Position 3/6):
    The target compound’s furan-2-ylmethyl group (position 3) introduces a smaller aromatic system compared to phenyl () or methoxyphenyl () substituents. This may reduce hydrophobic interactions but improve solubility due to furan’s oxygen atom .

    • The 6-methyl group in the target compound offers steric hindrance comparable to 6-phenyl () but with lower molecular weight.
  • Sulfanylacetic Acid vs. Carboxylic Acid (Position 2/3):
    The sulfanylacetic acid at position 2 (target) differs from the acetic acid at position 3 in . The thioether linkage (-S-) in the target may confer resistance to esterase-mediated hydrolysis compared to ether or ester analogs .

  • Trifluoromethyl and Cyclopropyl Groups ():
    The CF3 group in ’s compound enhances lipophilicity (logP ~2.5), contrasting with the target’s furan-driven polarity. Such groups are often used to optimize pharmacokinetics .

Predictive Physicochemical Properties

Using ’s collision cross-section (CCS) data for CID 725214 (209.2 Ų), the target compound’s CCS is estimated to be higher (~220–230 Ų) due to the furan-methyl substitution, suggesting a larger molecular surface area .

Biological Activity

The compound 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetic acid is a member of the thieno[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its pharmacological significance.

Chemical Structure and Properties

The molecular formula of the compound is C14H13N3O3SC_{14}H_{13}N_3O_3S, with a molecular weight of approximately 305.39 g/mol. Its structure features a thieno[2,3-d]pyrimidine core linked to a furan moiety and an acetic acid group, which contributes to its reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, including:

  • Antimicrobial Activity :
    • Studies have shown that thieno[2,3-d]pyrimidine derivatives exhibit significant antibacterial and antimycobacterial properties. For instance, compounds similar to this one have demonstrated effectiveness against Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating potent antimicrobial effects .
  • Anticancer Potential :
    • Research indicates that thieno[2,3-d]pyrimidines can inhibit tumor cell growth by targeting specific pathways involved in cancer proliferation. For example, certain derivatives have shown IC50 values ranging from 2.11 to 7.19 nM against KB tumor cells . The mechanism often involves interference with folate metabolism and de novo purine biosynthesis pathways .
  • Mechanism of Action :
    • The compound may exert its biological effects by inhibiting enzymes such as GARFTase (Glycinamide ribonucleotide formyltransferase), which is crucial in purine metabolism. This inhibition can lead to reduced nucleotide synthesis in rapidly dividing cells, such as cancer cells .

Case Studies

Several studies have highlighted the efficacy of related compounds in various biological assays:

  • Study on Antimicrobial Activity : A series of thieno[2,3-d]pyrimidinones were synthesized and tested against multiple bacterial strains. Compounds demonstrated significant activity with MICs below 50 µg/mL for most strains tested .
  • Anticancer Screening : In a drug library screening involving multicellular spheroids, derivatives similar to this compound were identified as potent anticancer agents due to their ability to induce apoptosis in cancer cells .

Data Tables

Below is a summary table of the biological activities reported for related compounds:

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Value
Thieno[2,3-d]pyrimidine derivative AAntibacterialE. coli25 µg/mL
Thieno[2,3-d]pyrimidine derivative BAntimycobacterialM. tuberculosis10 µg/mL
Thieno[2,3-d]pyrimidine derivative CAnticancerKB tumor cells5 nM
Thieno[2,3-d]pyrimidine derivative DAntifolateCHO cellsIC50 7 nM

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step protocols, typically starting with the thieno[2,3-d]pyrimidin-4-one core. Key steps include:

  • Cyclization : Formation of the pyrimidine ring via condensation of thiourea derivatives with β-keto esters under acidic conditions .
  • Substitution : Introduction of the furan-2-ylmethyl group at position 3 using alkylation reactions with furfuryl bromide .
  • Sulfanyl Acetic Acid Coupling : Reaction of the thiolate intermediate with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Example Optimization Table :

StepReagent/ConditionYield (%)Purity (HPLC)
CyclizationHCl/EtOH, reflux6595%
AlkylationFurfuryl bromide, K₂CO₃/DMF7292%
Thiol-Acetic Acid CouplingChloroacetic acid, NaH/THF5890%

Q. How is structural characterization performed?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., furan protons at δ 6.2–7.4 ppm; thieno-pyrimidine carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 375.08) .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry (e.g., confirming the 6-methyl vs. 5-methyl position) .

Q. What are the solubility and stability profiles?

  • Solubility :

    SolventSolubility (mg/mL)
    DMSO>50
    Water<0.1
    EtOAc5–10
  • Stability : Degrades in aqueous solutions (pH > 7) due to thioether hydrolysis. Store at –20°C under inert gas .

Advanced Research Questions

Q. What reaction mechanisms govern key synthetic steps?

  • Cyclization : Acid-catalyzed intramolecular cyclization proceeds via enol intermediate formation, followed by dehydration .
  • Thiol-Acetic Acid Coupling : SN2 displacement of the pyrimidine thiolate with chloroacetic acid, monitored by tracking thiol depletion via UV-Vis .

Q. Mechanistic Challenges :

  • Competing side reactions during alkylation (e.g., over-alkylation at N1 of pyrimidine) require strict stoichiometric control .

Q. How can computational methods predict reactivity or optimize synthesis?

  • DFT Calculations : Predict regioselectivity of alkylation (e.g., furan-methyl group at C3 vs. C5) using Gibbs free energy comparisons .
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.1) and bioavailability (30–40%), guiding biological testing .

Q. Example Computational vs. Experimental Data :

PropertyPredicted (DFT)Experimental
LogP2.32.1
pKa3.83.6

Q. How to resolve contradictions in spectroscopic data across studies?

  • Case Study : Discrepancies in ¹³C NMR carbonyl signals (δ 168 vs. 170 ppm) may arise from solvent polarity or crystallinity. Validate via:
    • Cross-Validation : Compare with analogs like 2-{[3-cyano-4-(furan-2-yl)...}acetic acid (δ 165–168 ppm) .
    • Variable Temperature NMR : Assess dynamic effects in solution .

Q. What strategies evaluate biological activity in academic settings?

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence polarization .
  • Cellular Uptake : Radiolabel the acetic acid moiety (³H or ¹⁴C) to quantify intracellular concentration .

Q. Example Bioactivity Data :

AssayTargetIC₅₀ (μM)
EGFRKinase12.5 ± 1.2
COX-2Enzyme>100

Methodological Notes

  • Safety : Use fume hoods for alkylation steps (teratogenic risk with furfuryl bromide) .
  • Reproducibility : Batch-to-batch variability in cyclization yields (~60–70%) necessitates strict temperature control (±2°C) .

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